(2-Methanesulfonylphenyl)methanesulfonyl chloride
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Overview
Description
(2-Methanesulfonylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . This compound is characterized by the presence of two methanesulfonyl groups attached to a phenyl ring, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methanesulfonylphenyl)methanesulfonyl chloride typically involves the reaction of 2-methanesulfonylphenol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Methanesulfonylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate esters: Formed by reaction with alcohols.
Sulfones: Formed by oxidation reactions.
Scientific Research Applications
(2-Methanesulfonylphenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceutical research: Employed in the synthesis of sulfonamide-based drugs.
Material science: Utilized in the preparation of sulfonated polymers and resins.
Mechanism of Action
The mechanism of action of (2-Methanesulfonylphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride groups. These groups readily react with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methanesulfonyl group.
Tosyl chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Benzenesulfonyl chloride: Contains a benzenesulfonyl group instead of a methanesulfonyl group.
Uniqueness
(2-Methanesulfonylphenyl)methanesulfonyl chloride is unique due to the presence of two methanesulfonyl groups attached to a phenyl ring, which enhances its reactivity and versatility in organic synthesis compared to similar compounds .
Properties
IUPAC Name |
(2-methylsulfonylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVKPVROGPHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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